molecular formula C32H30F3N5O7S2 B605356 Alvelestat tosylate CAS No. 1240425-05-1

Alvelestat tosylate

Cat. No.: B605356
CAS No.: 1240425-05-1
M. Wt: 717.74
InChI Key: YLZZBCWZQPXIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alvelestat can inhibit neutrophil elastase (NE), which serves an important role in NET formation

Properties

CAS No.

1240425-05-1

Molecular Formula

C32H30F3N5O7S2

Molecular Weight

717.74

IUPAC Name

4-methylbenzenesulfonic acid;6-methyl-5-(2-methylpyrazol-3-yl)-N-[(5-methylsulfonylpyridin-2-yl)methyl]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C25H22F3N5O4S.C7H8O3S/c1-15-20(22-9-10-31-32(22)2)12-21(23(34)30-13-17-7-8-19(14-29-17)38(3,36)37)24(35)33(15)18-6-4-5-16(11-18)25(26,27)28;1-6-2-4-7(5-3-6)11(8,9)10/h4-12,14H,13H2,1-3H3,(H,30,34);2-5H,1H3,(H,8,9,10)

InChI Key

YLZZBCWZQPXIHL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)NCC3=NC=C(C=C3)S(=O)(=O)C)C4=CC=NN4C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alvelestat tosylate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To compound (I) (3 g, 1.0 mol eq, limiting reagent) was charged tetrahydrofuran (120 mL, 40 rel vol). The temperature was adjusted to 65° C. and a solution formed. p-Toluenesulfonic acid monohydrate (1.06 g, 1.0 mol eq) was dissolved in tetrahydrofuran (6.0 mL, 2 rel vol). This solution was charged to the reaction. Following stirring and cooling, the solid was isolated by filtration, washed with tetrahydrofuran (6.0 mL, 2 rel vol) and dried to constant weight yielding the compound (I) tosylate (3.52 g, 4.90 mmol, 89%).
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6 mL
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120 mL
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Yield
89%

Synthesis routes and methods II

Procedure details

Compound (I) p-xylene-2-sulfonate was synthesized using an analogous method to that described for the synthesis of compound (I) tosylate in Example 8a from compound (I) (50 mg, 0.092 mmol) and p-xylene-2-sulfonic acid (20 mg, 0.092 mmol). No precipitation was obtained after stirring over night. After the evaporation of 50% of the solvent and stirring for an extra night a good precipitation of the title product was obtained; yield 56 mg, 0.076 mmol, 83%. The compound (I) p-xylene-2-sulfonate (2,5-dimethylbenzenesulfonate) Form A was crystalline and gave the powder X-ray diffraction pattern shown in FIG. 8.
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50 mg
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20 mg
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Synthesis routes and methods III

Procedure details

Compound (I) mesylate was synthesised using an analogous method to that described for the synthesis of compound (I) tosylate in Example 8a from compound (I) (2.0 g, 3.67 mmol) and methane sulfonic acid (0.35 g, 3.67 mmol) to give the title product; yield 2.2 g, 3.45 mmol, 94%.
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2 g
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0.35 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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